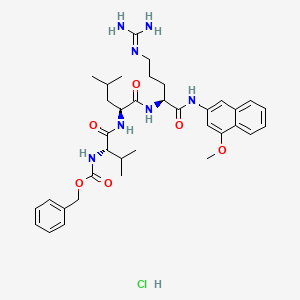

Z-Val-Leu-Arg-4MbetaNA . HCl

Description

Significance of Reporter-Labeled Peptide Substrates in Biochemical Investigations

Reporter-labeled peptide substrates offer a significant advantage in biochemical research by providing a continuous and highly sensitive method for assaying enzyme activity. nih.gov Unlike endpoint assays, which only measure the final amount of product, these substrates allow researchers to follow the progress of an enzymatic reaction in real time. This is particularly crucial for determining kinetic parameters such as the Michaelis constant (Km) and the catalytic rate (kcat), which are fundamental to understanding enzyme efficiency and mechanism.

The use of fluorogenic substrates, in particular, has gained widespread popularity due to their exquisite sensitivity. stanford.edu These molecules typically consist of a peptide sequence specific to the target enzyme, flanked by a fluorophore and a quencher. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by the enzyme, the fluorophore is released from the quencher's proximity, resulting in a measurable increase in fluorescence. This "turn-on" fluorescence provides a direct and quantifiable signal of enzyme activity. researchgate.net

Overview of Z-Val-Leu-Arg-4MbetaNA . HCl as a Fluorogenic Protease Substrate

This compound is a specific type of fluorogenic substrate designed to be cleaved by certain proteases. The "Z" represents a benzyloxycarbonyl group, which protects the N-terminus of the peptide. This is followed by a tripeptide sequence: Valine (Val), Leucine (Leu), and Arginine (Arg). This particular sequence is recognized by a class of proteases known as trypsin-like serine proteases. The C-terminus of the peptide is conjugated to 4-methoxy-β-naphthylamine (4MbetaNA), a fluorogenic leaving group.

Upon enzymatic cleavage of the amide bond between the arginine residue and the 4MbetaNA, the highly fluorescent 4-methoxy-β-naphthylamine is released. The intensity of the emitted fluorescence is directly proportional to the rate of substrate hydrolysis and, therefore, to the activity of the protease. This allows for the sensitive and continuous monitoring of the enzymatic reaction.

Historical Context and Evolution of Fluorogenic Peptide Probes

The development of reporter gene and peptide-based enzyme assays has a rich history. wikipedia.org Early methods often relied on the detection of pH changes or the consumption of a substrate through less direct means. The introduction of chromogenic substrates, which produce a colored product upon cleavage, was a significant step forward. However, the sensitivity of these assays was often limited.

The advent of fluorescence-based techniques revolutionized enzyme assays. stanford.edu Initially, naturally fluorescent amino acids like tryptophan were utilized. nih.gov A major breakthrough came with the synthesis of fluorogenic substrates incorporating molecules like 7-amino-4-methylcoumarin (B1665955) (AMC) and, later, more advanced fluorophores. thermofisher.comanaspec.com These offered greater sensitivity and spectral properties better suited for biological assays.

The concept of Fluorescence Resonance Energy Transfer (FRET) further enhanced the design of fluorogenic probes. thermofisher.comrsc.org FRET-based substrates incorporate a donor fluorophore and an acceptor quencher molecule. Cleavage of the peptide separating them leads to a disruption of FRET and a subsequent increase in donor fluorescence. This principle has been instrumental in the design of highly specific and sensitive probes for a wide range of proteases and other enzymes. nih.govrsc.org The evolution continues with the development of novel fluorescent scaffolds and probes with tunable properties for various bioimaging applications. researchgate.netacs.org

Compound Information

| Compound Name | Abbreviation or Synonym |

| This compound | Nα-Benzyloxycarbonyl-L-valyl-L-leucyl-L-arginine 4-methoxy-β-naphthylamide hydrochloride |

| 4-methoxy-β-naphthylamine | 4MbetaNA |

| 7-amino-4-methylcoumarin | AMC |

| Valine | Val |

| Leucine | Leu |

| Arginine | Arg |

| Tryptophan | Trp |

| Benzyloxycarbonyl | Z |

| N-2,4-dinitrophenyl | Dnp |

| 2-aminobenzoic acid | Abz |

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C36H50Cl2N8O5 |

| Molecular Weight | 777.74 g/mol |

| Appearance | Solid |

| Excitation Wavelength | ~335-340 nm |

| Emission Wavelength | ~420-430 nm |

| Solubility | Soluble in DMSO |

| Note: The molecular formula and weight provided are for the hydrochloride salt form. The excitation and emission wavelengths are for the cleaved 4-methoxy-β-naphthylamine fluorophore. |

Properties

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H49N7O6.ClH/c1-22(2)18-29(42-34(46)31(23(3)4)43-36(47)49-21-24-12-7-6-8-13-24)33(45)41-28(16-11-17-39-35(37)38)32(44)40-26-19-25-14-9-10-15-27(25)30(20-26)48-5;/h6-10,12-15,19-20,22-23,28-29,31H,11,16-18,21H2,1-5H3,(H,40,44)(H,41,45)(H,42,46)(H,43,47)(H4,37,38,39);1H/t28-,29-,31-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEQILRKPVBRLOM-VUCBQXEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H50ClN7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

712.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105317-35-9 | |

| Record name | 105317-35-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Enzymatic Specificity and Kinetic Characterization of Z Val Leu Arg 4mbetana . Hcl Hydrolysis

Determination of Protease Substrate Specificity for Z-Val-Leu-Arg-4MbetaNA . HCl

The susceptibility of the peptide bond following the arginine residue in this compound to enzymatic cleavage is highly dependent on the class and specific type of protease.

Profiling Against Serine Proteases (e.g., Thrombin, Plasmin, Trypsin, Kallikreins)

Serine proteases, particularly those with trypsin-like specificity that preferentially cleave after basic amino acid residues such as arginine and lysine (B10760008), are primary candidates for the hydrolysis of this compound.

Thrombin: Thrombin is known to hydrolyze substrates with a P1 arginine. Studies on the closely related substrate, H-Val-Leu-Arg-p-nitroanilide, have demonstrated its hydrolysis by thrombin, with a determined Michaelis constant (K_m) of 390 µM. acs.org This indicates a moderate affinity of thrombin for the Val-Leu-Arg sequence.

Trypsin: Trypsin robustly cleaves at the carboxyl side of arginine and lysine residues. The hydrolysis of the analogous substrate D-Val-Leu-Arg-pNA by bovine β-trypsin has been characterized, yielding specific kinetic parameters. scielo.br The structural features of the substrate, including the amino acids at positions P2 and P3, can influence the binding and catalytic efficiency. nih.gov

Kallikreins: Tissue kallikreins are serine proteases that also display a preference for cleaving after arginine residues. The hydrolysis of D-Val-Leu-Arg-p-nitroanilide by human tissue kallikrein has been studied in detail, demonstrating that it is an effective substrate. scielo.br The kinetic parameters from this study provide a strong indication of the expected reactivity of this compound with this class of enzymes.

Evaluation of Cleavage by Other Protease Classes (e.g., Cysteine Proteases, Metalloproteases, Aspartic Proteases)

Beyond serine proteases, other classes of proteolytic enzymes exhibit varying degrees of activity against this substrate.

Cysteine Proteases: Certain cysteine proteases can effectively hydrolyze substrates with the Val-Leu-Arg sequence. For instance, Z-Val-Leu-Arg-AMC is a known substrate for the malarial cysteine proteases falcipain-2 and falcipain-3, as well as for human cathepsin S. sapphirebioscience.com This indicates that the peptide sequence is recognized by the active sites of these enzymes. Furthermore, a cathepsin L-like proteinase from goat brain has been shown to hydrolyze various peptide-4MbetaNA conjugates, including Z-Phe-Val-Arg-4mbetaNA, suggesting that the 4-methoxy-β-naphthylamide leaving group is suitable for assays with this class of enzymes. researchgate.net However, the specificity can be influenced by residues beyond P1; for example, a serine protease from Anisakis simplex showed a greatly decreased rate of hydrolysis for substrates with a bulky hydrophobic residue at the P2 position, such as in Z-Ile-Leu-Val-Arg-AMC. nih.gov

Metalloproteases: There is currently no readily available scientific literature detailing the hydrolysis of this compound by metalloproteases.

Aspartic Proteases: Scientific studies on the cleavage of this compound by aspartic proteases are not currently available in the public domain. These enzymes typically prefer hydrophobic residues at the P1 and P1' positions and are generally inactive against substrates with a basic residue like arginine at P1. semanticscholar.org

Quantitative Enzymatic Kinetics Using this compound

The hydrolysis of this compound can be quantified by monitoring the release of the fluorescent 4-methoxy-β-naphthylamine (4MbetaNA) group. This allows for the determination of key kinetic parameters. While data for the exact substrate is limited for some enzymes, studies on highly similar analogs, particularly those with a p-nitroanilide (pNA) leaving group, provide valuable insights.

Determination of Michaelis-Menten Constant (K_m)

The K_m value reflects the substrate concentration at which the enzyme operates at half of its maximum velocity, providing a measure of the enzyme's affinity for the substrate.

Measurement of Turnover Number (k_cat)

The k_cat represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.

Calculation of Catalytic Efficiency (k_cat/K_m)

Kinetic Data for the Hydrolysis of Val-Leu-Arg Containing Substrates by Serine Proteases

| Enzyme | Substrate | K_m (µM) | k_cat (min⁻¹) | k_cat/K_m (min⁻¹µM⁻¹) | Source |

| Human Tissue Kallikrein | D-Val-Leu-Arg-pNA | 12.0 ± 0.8 | 48.4 ± 1.0 | 4.03 | scielo.br |

| Bovine β-Trypsin | D-Val-Leu-Arg-pNA | 191.7 ± 38.2 | 1604 ± 107 | 8.37 | scielo.br |

| Bovine Thrombin | H-Val-Leu-Arg-pNA | 390 | Not Reported | Not Reported | acs.org |

Table 1: Kinetic Parameters of Serine Proteases with Val-Leu-Arg Peptide Substrates. This table summarizes the Michaelis-Menten constant (K_m), turnover number (k_cat), and catalytic efficiency (k_cat/K_m) for the hydrolysis of Val-Leu-Arg containing substrates by various serine proteases. The data for Human Tissue Kallikrein and Bovine β-Trypsin were obtained using the p-nitroanilide (pNA) analog of the target substrate.

Methodologies for Measuring Protease Activity Utilizing Z Val Leu Arg 4mbetana . Hcl

Development and Optimization of Fluorometric Assays with Z-Val-Leu-Arg-4MbetaNA . HCl

Fluorometric assays using this compound are predicated on the enzymatic cleavage of the substrate, which liberates a fluorescent molecule. The development of a robust assay requires careful consideration of the fluorescence detection principles, spectral characteristics of the product, and optimization of reaction conditions.

Principles of 4-Methyl-beta-Naphthylamine (4MbetaNA) Fluorescence Detection

The core of the assay lies in the enzymatic hydrolysis of the amide bond between the tripeptide (Z-Val-Leu-Arg) and the fluorophore, 4-methoxy-β-naphthylamine (4MbetaNA). In its substrate-bound form, the fluorescence of 4MbetaNA is quenched. Upon cleavage by a protease, the free 4MbetaNA is released, resulting in a significant increase in fluorescence intensity. This "turn-on" fluorescence mechanism allows for the real-time monitoring of enzyme activity. The rate of increase in fluorescence is directly proportional to the rate of substrate hydrolysis and, consequently, the protease activity in the sample.

Excitation and Emission Spectra Characterization of the Cleaved Product

The liberated 4-methoxy-β-naphthylamine is a fluorescent molecule with specific spectral properties. For accurate measurement of protease activity, it is crucial to use the optimal excitation and emission wavelengths. The released 4-methoxy-β-naphthylamine is typically detected with an excitation wavelength in the range of 335-350 nm and an emission wavelength between 410-440 nm. bachem.com Another related compound, β-naphthylamine, has been shown to have an excitation maximum around 335 nm and an emission peak near 415 nm. pubcompare.ai It is important to experimentally determine the precise excitation and emission maxima for the specific instrument and assay conditions being used to ensure maximum sensitivity.

Table 1: Spectral Properties of Related Naphthylamine Fluorophores

| Fluorophore | Excitation Wavelength (nm) | Emission Wavelength (nm) |

| 4-Methoxy-β-naphthylamine (4MβNA) | 335-350 | 410-440 bachem.com |

| β-Naphthylamine (βNA) | 320-340 | 410-420 bachem.com |

| 1-Naphthylamine | ~340 | ~370 oup.com |

This table provides a summary of the typical excitation and emission wavelengths for naphthylamine-based fluorophores. Actual optimal wavelengths may vary based on instrumentation and buffer conditions.

Assay Buffer Composition and Reaction Condition Optimization

The activity of proteases is highly dependent on the composition of the assay buffer and the reaction conditions. Therefore, optimizing these parameters is critical for a sensitive and reliable assay.

pH: The optimal pH for protease activity can vary significantly. For instance, some cysteine proteases exhibit optimal activity in a pH range of 6.5 to 7.5. openbiochemistryjournal.com It is essential to test a range of pH values to determine the optimum for the specific protease being studied. openbiochemistryjournal.comnih.gov

Buffer System: The choice of buffer can also influence enzyme activity. Common buffers used in protease assays include sodium phosphate (B84403) and citrate (B86180) buffers. openbiochemistryjournal.com The buffer concentration should also be optimized.

Temperature: Enzyme activity is temperature-dependent. Assays are often performed at a constant temperature, such as 37°C, to ensure consistent results. openbiochemistryjournal.comsigmaaldrich.com The optimal temperature for a particular protease should be determined experimentally. nih.gov

Enzyme and Substrate Concentration: The concentrations of both the enzyme and the substrate, this compound, must be carefully chosen. The substrate concentration should ideally be at or near the Michaelis constant (Km) of the enzyme to ensure that the reaction rate is sensitive to changes in enzyme activity. In some high-throughput screening applications, substrate concentrations are optimized to achieve a robust signal-to-noise ratio. nih.gov

Incubation Time: The incubation time should be selected to ensure that the reaction proceeds long enough to generate a measurable signal but remains within the initial linear phase of the reaction. This linearity ensures that the measured fluorescence is directly proportional to the enzyme's initial velocity.

Standard Curve Generation and Data Normalization

To quantify the amount of cleaved substrate and thus the protease activity, a standard curve is essential.

Standard Curve: A standard curve is generated using known concentrations of free 4-methoxy-β-naphthylamine. pubcompare.ai The fluorescence intensity of these standards is measured under the same conditions as the experimental samples. By plotting fluorescence intensity against the concentration of the standard, a linear relationship can be established. This allows the fluorescence units from the assay to be converted into the amount of product formed (e.g., in picomoles or micromoles). pubcompare.ai Standard curves should be generated for each experiment to account for any variations in instrument performance or reagent preparation. sigmaaldrich.comfrontiersin.org

Data Normalization: Data normalization is crucial for comparing results across different experiments or plates, especially in high-throughput screening. This can involve subtracting the fluorescence of a blank sample (containing all assay components except the enzyme) from all other readings to correct for background fluorescence. pubcompare.ai In some cases, results are expressed relative to a control sample or a standard protease like trypsin. frontiersin.org

Integration into High-Throughput Screening (HTS) Platforms

The fluorometric assay using this compound is well-suited for high-throughput screening (HTS) of protease inhibitors due to its simplicity, sensitivity, and amenability to automation.

Miniaturization of Assays for HTS Applications

A key aspect of adapting this assay for HTS is miniaturization, which involves reducing the assay volume to be performed in multi-well plates (e.g., 96, 384, or even 1536-well formats).

Assay Volume Reduction: Miniaturization reduces the consumption of expensive reagents, including the substrate and the enzyme, and allows for the screening of large compound libraries. The assay volumes are scaled down while maintaining the optimal concentrations of all components. plos.org

Automation: HTS platforms utilize robotic liquid handling systems for precise and rapid dispensing of reagents and compounds into the multi-well plates. This high level of automation increases throughput and improves the reproducibility of the assay.

Data Acquisition and Analysis: Plate readers capable of measuring fluorescence intensity are used to rapidly read the entire plate. The data is then processed using specialized software to calculate parameters such as the percentage of inhibition for each compound tested.

Assay Quality Control: To ensure the reliability of HTS data, quality control metrics such as the Z'-factor are calculated. nih.govmdpi.com The Z'-factor is a statistical measure of the separation between the positive control (no inhibition) and negative control (full inhibition) signals, and a value greater than 0.5 is generally considered indicative of a robust and reliable assay suitable for HTS. plos.org

Table 2: Example of HTS Assay Parameters

| Parameter | Example Value | Reference |

| Plate Format | 384-well | plos.org |

| Substrate Concentration | 20 µmol/L | nih.gov |

| Enzyme Concentration | 40 nmol/L | nih.gov |

| Z'-factor | > 0.7 | nih.gov |

This table provides an example of typical parameters used in a high-throughput screening assay for protease inhibitors. These values will vary depending on the specific protease and assay conditions.

Automation and Robotics in High-Throughput Methodologies

The integration of automation and robotics has revolutionized the use of this compound in high-throughput screening (HTS) for protease inhibitors. These technologies enable the rapid and reproducible screening of vast compound libraries, a task that would be impracticable through manual methods. The primary goal of automating assays with this fluorogenic substrate is to increase throughput, minimize human error, and generate large, high-quality datasets for identifying potential therapeutic agents targeting proteases like thrombin and trypsin.

At the core of an automated HTS platform are sophisticated robotic systems that orchestrate the entire workflow. This typically includes robotic arms that transport microplates between various stations, automated liquid handlers, incubators, and plate readers. The entire process is controlled by specialized scheduling software that ensures precise timing and execution of each step.

Liquid Handling and Plate Preparation

Automated liquid handling systems are pivotal for the miniaturization of assays into 96-, 384-, or even 1536-well microplate formats. These systems utilize acoustic dispensing or multi-channel pipette heads to accurately dispense nanoliter to microliter volumes of reagents. In a typical automated assay using this compound, the liquid handler would perform the following sequence of additions to the microplate wells:

Dispensing of test compounds from a library, each at a specific concentration.

Addition of the target protease.

Initiation of the enzymatic reaction by dispensing the this compound substrate.

The use of automation in this stage is critical for ensuring well-to-well consistency and for managing the complexity of screening tens of thousands of compounds in a single run.

Incubation and Signal Detection

Following reagent addition, robotic arms transport the microplates to automated incubators. These provide a controlled environment, maintaining a constant temperature to ensure the optimal activity of the target protease. After the specified incubation period, the plates are moved to a high-throughput plate reader.

The plate reader is a specialized spectrophotometer or fluorometer capable of rapidly measuring the signal from each well of the microplate. For assays involving this compound, the reader is configured to detect the fluorescence of the released 4-methoxy-β-naphthylamine (4MbetaNA) group. The excitation and emission wavelengths are set appropriately for 4MbetaNA (typically around 340 nm for excitation and 425 nm for emission) to quantify the extent of substrate cleavage. The fluorescence intensity is directly proportional to the enzymatic activity.

Data Processing and Analysis

One of the most significant advantages of automation is the seamless integration of data acquisition and analysis. The raw fluorescence data from the plate reader is automatically fed into a data analysis pipeline. This software normalizes the data, calculates the percentage of inhibition for each compound relative to controls (e.g., wells with no inhibitor and wells with no enzyme), and flags potential "hits." For promising compounds, automated systems can perform follow-up experiments, such as generating dose-response curves to determine the half-maximal inhibitory concentration (IC₅₀).

The quality and reliability of the data generated in HTS are often assessed using statistical parameters like the Z'-factor. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay, suggesting that the automated system can reliably distinguish between active and inactive compounds.

The table below illustrates a typical layout for a 384-well plate in an automated HTS campaign for protease inhibitors using this compound.

| Well Range | Content | Purpose |

| Columns 1-2 | Enzyme + Substrate + DMSO | Negative Control (No Inhibition) |

| Columns 3-4 | Substrate + DMSO (No Enzyme) | Background Fluorescence |

| Columns 5-22 | Enzyme + Substrate + Test Compound | Screening of Compound Library |

| Columns 23-24 | Enzyme + Substrate + Known Inhibitor | Positive Control (Maximal Inhibition) |

This structured approach, enabled by automation, ensures that the data from each plate is robust and comparable.

The following table presents hypothetical data from a small-scale automated screen, demonstrating how raw fluorescence data is converted into actionable information.

| Compound ID | Fluorescence (RFU) | % Inhibition |

| Control (No Inhibitor) | 15000 | 0% |

| Compound A | 14500 | 3.3% |

| Compound B | 7500 | 50% |

| Compound C | 1200 | 92% |

| Control (No Enzyme) | 500 | 100% |

Applications of Z Val Leu Arg 4mbetana . Hcl in in Vitro Biological Research

Assessment of Protease Activity in Complex Biological Samples

One of the primary applications of Z-Val-Leu-Arg-4MbetaNA . HCl is the sensitive measurement of protease activity within complex biological mixtures. The enzymatic cleavage of the substrate between the arginine residue and the 4MβNA moiety liberates the fluorophore. The resulting fluorescence is directly proportional to the rate of substrate hydrolysis and, therefore, to the activity of the protease of interest.

In cell biology research, this compound is employed to detect and quantify the activity of intracellular and secreted proteases. Cell lysates, which contain a multitude of cellular components, can be incubated with the substrate to measure the activity of proteases released from within the cell. This is particularly useful for studying processes such as apoptosis, where proteases like caspases are activated.

Similarly, the substrate can be added to cell culture supernatants to measure the activity of proteases that have been secreted by cells. This allows researchers to monitor the extracellular proteolytic environment, which is crucial in processes like tissue remodeling, inflammation, and cancer metastasis. The data obtained from such assays can provide insights into how cellular signaling pathways influence protease secretion and activation.

Table 1: Representative Data from Protease Activity Assay in Cell Lysates

| Cell Line | Treatment | Protease Activity (Relative Fluorescence Units/min/mg protein) |

| MCF-7 | Control | 150 ± 12 |

| MCF-7 | Apoptotic Inducer | 450 ± 25 |

| HT-29 | Control | 98 ± 9 |

| HT-29 | Protease Inhibitor | 35 ± 5 |

In biological fluids, the substrate can be used to detect biomarkers of disease. For example, elevated levels of certain proteases in synovial fluid can be indicative of joint inflammation. The ability to quantify protease activity in these samples provides a dynamic functional readout that can complement static measurements of protein levels.

Investigation of Proteolytic Pathways and Their Regulation

Beyond simply measuring protease activity, this compound is instrumental in dissecting the intricacies of proteolytic pathways and understanding their regulation.

Many proteases are synthesized as inactive zymogens and require specific cleavage events for activation. By using this compound, researchers can monitor the real-time activation of a target protease in response to various stimuli. For instance, the kinetics of activation of a specific protease by an upstream activating enzyme can be followed by measuring the increase in fluorescence over time.

Conversely, this substrate is crucial for studying the mechanisms of protease inhibition. By incubating a protease with a potential inhibitor before adding this compound, the inhibitory potency (e.g., IC₅₀ value) can be determined. This is fundamental for characterizing both endogenous protein inhibitors and synthetic inhibitory compounds. For example, competitive inhibitors will increase the apparent Michaelis constant (Km) of the enzyme for the substrate.

By providing a means to measure the activity of specific proteases, this compound helps in elucidating their roles in various cellular processes. While the Val-Leu-Arg sequence provides some specificity, the substrate can be used in conjunction with more specific inhibitors or in genetically modified cell lines (e.g., protease knockout or knockdown) to pinpoint the contribution of a particular enzyme.

For example, a study on a purified cysteine protease from baby kiwi demonstrated its ability to hydrolyze various synthetic substrates, with different specificities. openbiochemistryjournal.com While not the exact same substrate, this highlights how a panel of substrates, potentially including this compound, can be used to profile the activity of a purified enzyme or an enzyme in a complex mixture. The substrate preference can provide clues about the natural substrates of the protease and its physiological function.

Discovery and Characterization of Protease Inhibitors

The search for novel and specific protease inhibitors is a significant area of drug discovery, as dysregulated protease activity is implicated in numerous diseases. This compound is a key reagent in high-throughput screening (HTS) campaigns designed to identify new protease inhibitors. In such screens, large libraries of chemical compounds are tested for their ability to reduce the fluorescence signal generated from the cleavage of the substrate by a target protease.

Once potential inhibitors are identified, this compound is used for their detailed characterization. This includes determining the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki). For instance, studies on the inhibition of cathepsin L-like proteinase have utilized similar fluorogenic substrates to determine the competitive nature and Ki values of inhibitors like leupeptin. The kinetic data obtained from these assays are essential for structure-activity relationship (SAR) studies, which guide the chemical optimization of lead compounds to improve their potency and selectivity. The development of inhibitors for enzymes like HIV-1 protease often involves such detailed kinetic characterization using substrate analogs. nih.gov

Table 2: Characterization of a Novel Protease Inhibitor using a Fluorogenic Substrate Assay

| Inhibitor Concentration (nM) | % Inhibition of Protease Activity |

| 0 | 0 |

| 10 | 25 ± 3 |

| 50 | 48 ± 5 |

| 100 | 75 ± 6 |

| 500 | 95 ± 2 |

Screening for Novel Inhibitory Compounds using this compound

The quest for novel therapeutic agents often involves the screening of large libraries of chemical compounds to identify those that can modulate the activity of a specific enzyme. This compound serves as an excellent substrate for such screening campaigns targeting proteases like cathepsin B. The fundamental principle of the assay is straightforward: the rate of fluorescence generation is directly proportional to the enzymatic activity. In the presence of an effective inhibitor, the rate of substrate cleavage will decrease, leading to a reduction in the fluorescent signal.

The screening process is typically conducted in a multi-well plate format, allowing for the simultaneous testing of thousands of compounds. In each well, a fixed concentration of the target enzyme and the substrate this compound are incubated with a unique compound from the library. The fluorescence intensity is measured over time using a fluorescence plate reader. A significant decrease in the rate of fluorescence increase, compared to a control reaction without any inhibitor, indicates a potential inhibitory compound or "hit".

These initial hits are then subjected to further validation and characterization to confirm their inhibitory activity and determine their potency. This includes generating dose-response curves to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Below is an illustrative data table representing the results of a hypothetical primary screen of a small compound library against a target cathepsin using this compound as the substrate.

| Compound ID | Compound Concentration (µM) | Enzyme Activity (% of Control) | Hit Identification |

|---|---|---|---|

| Cmpd-001 | 10 | 98.5 | No |

| Cmpd-002 | 10 | 15.2 | Yes |

| Cmpd-003 | 10 | 101.2 | No |

| Cmpd-004 | 10 | 55.8 | No |

| Cmpd-005 | 10 | 8.7 | Yes |

In this representative table, compounds Cmpd-002 and Cmpd-005 would be identified as primary hits due to their significant reduction of enzyme activity at the tested concentration. These compounds would then be selected for more detailed follow-up studies.

Determination of Inhibitor Constants (K_i) and Inhibition Mechanisms (e.g., Competitive, Non-Competitive)

Once a compound is confirmed as an inhibitor, it is crucial to determine its mechanism of inhibition and its potency, quantified by the inhibitor constant (K_i). The K_i value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's affinity for the enzyme. A lower K_i value indicates a more potent inhibitor. This compound is instrumental in these detailed kinetic studies.

To determine the mechanism of inhibition, enzyme kinetics are studied at various concentrations of both the substrate (this compound) and the inhibitor. The initial rates of the reaction are measured and plotted using graphical methods like the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[Substrate]) or by non-linear regression analysis of the Michaelis-Menten equation.

Competitive Inhibition: A competitive inhibitor binds to the active site of the enzyme, directly competing with the substrate. quora.com In the presence of a competitive inhibitor, the apparent Michaelis constant (K_m) of the substrate increases, while the maximum velocity (V_max) remains unchanged.

Non-Competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site). nih.gov This binding alters the enzyme's conformation and reduces its catalytic efficiency. In this case, the V_max decreases, but the K_m remains unchanged.

Uncompetitive Inhibition: An uncompetitive inhibitor binds only to the enzyme-substrate complex. This type of inhibition leads to a decrease in both V_max and K_m.

Mixed Inhibition: A mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both K_m and V_max.

The K_i value is then calculated from the kinetic data. For a competitive inhibitor, K_i can be determined from the change in the apparent K_m, while for a non-competitive inhibitor, it is determined from the change in V_max.

The following interactive data table provides a representative example of the kinetic parameters that could be determined for two different hypothetical inhibitors using this compound as the substrate for a target cathepsin.

| Inhibitor | Inhibition Type | Apparent K_m (µM) | Apparent V_max (RFU/min) | K_i (nM) |

|---|---|---|---|---|

| Control (No Inhibitor) | N/A | 25 | 1000 | N/A |

| Inhibitor A | Competitive | 75 | 1000 | 50 |

| Inhibitor B | Non-Competitive | 25 | 500 | 100 |

In this illustrative example, Inhibitor A demonstrates competitive inhibition by increasing the apparent K_m without affecting V_max. Inhibitor B shows non-competitive inhibition by decreasing V_max while the K_m remains unchanged. The calculated K_i values provide a quantitative measure of their respective potencies.

Advanced Research Approaches and Future Directions in Z Val Leu Arg 4mbetana . Hcl Studies

Structural Biology Insights into Enzyme-Z-Val-Leu-Arg-4MbetaNA . HCl Recognition

A fundamental understanding of how Z-Val-Leu-Arg-4MbetaNA . HCl is recognized and processed by its target enzymes is crucial for its effective use and for the design of improved reagents. Structural biology and computational modeling are at the forefront of providing these insights.

Cryo-EM and X-ray Crystallography Studies of Enzyme-Substrate Complexes

To date, specific cryo-electron microscopy (cryo-EM) or X-ray crystallography studies detailing the binding of this compound to a target protease are not widely available in published literature. However, the principles of such studies can be inferred from existing research on similar enzyme-substrate complexes, such as trypsin with peptide inhibitors. nih.govacs.orgrcsb.org These techniques provide high-resolution structural data that can reveal the precise atomic interactions between the peptide substrate and the enzyme's active site.

For instance, a hypothetical crystallographic study of a protease in complex with Z-Val-Leu-Arg-4MbetaNA would aim to elucidate the hydrogen-bonding network, hydrophobic interactions, and electrostatic contacts that govern substrate binding and specificity. nih.gov Such a study would provide a static snapshot of the enzyme-substrate Michaelis complex, offering invaluable information for understanding the catalytic mechanism. nih.gov

Computational Modeling of Substrate Docking and Interaction Motifs

In the absence of direct structural data, computational modeling, including molecular docking and molecular dynamics (MD) simulations, serves as a powerful tool to predict and analyze the binding of this compound to proteases. plos.orgresearchgate.netmbl.or.kr These in silico approaches can model the dynamic process of substrate recognition and binding, providing insights that complement static structural methods. plos.orgbiorxiv.orgnih.govtandfonline.com

Molecular docking studies can predict the most likely binding pose of this compound within the active site of a protease, highlighting key interactions. mbl.or.krresearchgate.net For example, the arginine residue of the substrate is expected to form strong electrostatic interactions with acidic residues, such as aspartate, in the S1 pocket of trypsin-like proteases. mbl.or.kr MD simulations can further refine these models by simulating the movements of the enzyme and substrate over time, revealing the conformational changes that occur upon binding and catalysis. plos.orgresearchgate.netbiorxiv.orgnih.govtandfonline.com These simulations can also help to understand the allosteric regulation of protease activity. nih.govtandfonline.com

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | Asp189, Ser195, His57, Gly216 |

| Hydrogen Bonds | 4 |

| Hydrophobic Interactions | Arg (substrate) with Tyr99 (protease) |

This table represents hypothetical data that would be generated from a computational docking study.

Design and Development of this compound Derivatives for Enhanced Specificity or Signal

Building upon the foundational understanding of enzyme-substrate interactions, the rational design of this compound derivatives offers a promising avenue for developing improved research tools with enhanced specificity and signal output.

Rational Design of Peptide Sequence Modifications

The tripeptide sequence, Val-Leu-Arg, is a key determinant of the substrate's specificity. By systematically modifying this sequence, it is possible to create derivatives with altered or enhanced selectivity for different proteases. nih.gov For example, substituting the P1 arginine with other basic residues or unnatural amino acids could modulate the substrate's affinity for various trypsin-like enzymes. nih.gov Furthermore, extending the peptide chain or introducing modifications at the P2 and P3 positions could provide additional points of interaction with the enzyme, leading to greater specificity. nih.gov The introduction of D-amino acids could also be explored to increase resistance to non-specific degradation. nih.gov

Exploration of Alternative Reporter Groups

The 4-methoxy-β-naphthylamine (4MbetaNA) reporter group, while effective, is just one of many possible signaling moieties. The exploration of alternative reporter groups can lead to substrates with improved photophysical properties, such as red-shifted fluorescence to minimize background autofluorescence from biological samples. researchgate.netnih.gov The development of substrates with different fluorophores, such as rhodamine or fluorescein (B123965) derivatives, could offer benefits like increased quantum yield and photostability. researchgate.netnih.govsrce.hr Moreover, the design of Förster Resonance Energy Transfer (FRET) based probes, where a fluorophore is paired with a quencher, can provide a ratiometric readout that is less susceptible to variations in probe concentration. nih.govmdpi.comnih.govrsc.org

| Reporter Group | Excitation (nm) | Emission (nm) | Key Feature |

| 4-MbetaNA | ~340 | ~425 | Traditional UV-excitable fluorophore |

| 7-Amino-4-methylcoumarin (B1665955) (AMC) | ~350 | ~450 | Commonly used blue-emitting fluorophore |

| Rhodamine 110 | ~496 | ~520 | Bright, green-emitting fluorophore |

| TAMRA | ~553 | ~583 | Red-shifted fluorophore, suitable for HTS |

This table provides a comparative overview of different reporter groups that could be coupled to the Val-Leu-Arg peptide sequence. nih.gov

Integration with Multi-Parametric Biochemical Assays

The utility of this compound and its derivatives can be significantly expanded by their integration into multi-parametric biochemical assays. nih.govacs.orgnih.govrsc.orgmit.edu These advanced assay formats allow for the simultaneous measurement of multiple biological activities, providing a more comprehensive understanding of complex biological systems.

Multiplexed protease assays, for instance, could employ a panel of substrates, each with a distinct peptide sequence and a unique fluorescent reporter, to simultaneously profile the activity of several proteases in a single sample. nih.govacs.orgnih.govrsc.orgmit.edu This approach is particularly valuable for studying the intricate networks of proteases involved in physiological and pathological processes. nih.gov

Furthermore, this compound could be incorporated into high-content screening (HCS) platforms. nih.govresearchgate.net In such assays, the cleavage of the substrate would be one of several parameters measured, alongside other cellular readouts like cell viability, apoptosis, or the expression of other proteins. promega.comsemanticscholar.org This multi-parametric approach provides a more holistic view of the cellular response to various stimuli or therapeutic agents. nih.govresearchgate.net

| Parameter Measured | Assay Principle | Reporter |

| Protease Activity | Cleavage of Z-Val-Leu-Arg-based substrate | Fluorescent (e.g., 4MbetaNA) |

| Cell Viability | Measurement of ATP levels | Luminescent |

| Apoptosis | Caspase-3/7 activity | Fluorescent (different wavelength) |

| Cell Proliferation | DNA synthesis (e.g., EdU incorporation) | Fluorescent (different wavelength) |

This table illustrates how a this compound-based assay could be combined with other assays in a multi-parametric format.

Emerging Technologies for Real-time Monitoring of Protease Activity with this compound

The continuous evolution of biotechnological methodologies has ushered in a new era of dynamic and high-throughput analysis of enzyme kinetics. For fluorogenic substrates such as this compound, these advancements are pivotal, enabling researchers to move beyond static endpoint assays to real-time monitoring of protease activity. This section explores the emerging technologies that are at the forefront of this transition, offering unprecedented insights into the catalytic mechanisms of proteases that cleave this specific substrate.

The real-time monitoring of proteolytic activity is crucial for understanding the dynamic roles of proteases in various biological processes and for the development of diagnostic and therapeutic agents. The integration of sensitive substrates with advanced technological platforms allows for the precise measurement of enzyme kinetics, inhibitor screening, and the characterization of protease function in complex biological samples.

Förster Resonance Energy Transfer (FRET)-Based Assays

Förster Resonance Energy Transfer (FRET) is a powerful photophysical mechanism that allows for the detection of molecular interactions and conformational changes in real-time. It involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule. The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers.

While this compound itself is a single-fluorophore substrate, the principles of FRET can be ingeniously applied by designing a custom FRET-based probe incorporating the Val-Leu-Arg recognition sequence. In such a construct, a donor fluorophore would be positioned at one end of the peptide and a suitable quencher or acceptor fluorophore at the other.

Principle of a Hypothetical FRET Probe Utilizing the Val-Leu-Arg Sequence:

| State | Description | FRET Signal |

| Intact Probe | The donor and acceptor/quencher are in close proximity, held together by the peptide backbone. Excitation of the donor results in efficient energy transfer to the acceptor, leading to quenching of the donor's fluorescence and/or emission from the acceptor. | High FRET / Low Donor Fluorescence |

| Cleaved Probe | Upon enzymatic cleavage of the Val-Leu-Arg sequence by a target protease, the donor and acceptor/quencher are separated. This separation disrupts FRET. | Low FRET / High Donor Fluorescence |

This approach would enable the continuous monitoring of protease activity, as the increase in donor fluorescence or the decrease in acceptor fluorescence would be directly proportional to the rate of substrate cleavage.

Microfluidics and Droplet-Based Platforms

Microfluidic technologies offer the ability to perform thousands of biochemical assays in parallel within picoliter- to nanoliter-volume droplets, providing a high-throughput environment for monitoring enzyme kinetics. Each droplet can be considered an independent microreactor, encapsulating the enzyme, the substrate this compound, and any potential inhibitors or modulators.

The use of droplet-based microfluidics for enzymatic assays offers several advantages, including significantly reduced reagent consumption, rapid analysis times, and the ability to perform single-cell or single-molecule studies. The fluorescence generated from the cleavage of this compound into the fluorescent 4-MbetaNA product within these droplets can be detected in real-time as they pass through a laser interrogation point.

Conceptual Workflow for a Droplet-Based Protease Assay:

| Step | Description | Key Advantage |

| 1. Droplet Generation | An aqueous solution containing the protease and another containing this compound are merged and encapsulated as droplets in an immiscible oil phase. | Precise control over reaction volumes and concentrations. |

| 2. Incubation | Droplets travel through a channel, allowing time for the enzymatic reaction to proceed. | Controlled reaction timing for kinetic analysis. |

| 3. Real-time Detection | Droplets pass through a detection point where a laser excites the 4-MbetaNA product, and the resulting fluorescence is measured by a detector. | High-throughput data acquisition from individual droplets. |

| 4. Data Analysis | The fluorescence intensity from each droplet is correlated to the extent of the reaction, allowing for the determination of kinetic parameters. | Statistical power from a large number of individual measurements. |

This technology is particularly well-suited for high-throughput screening of enzyme inhibitors and for studying enzyme kinetics under a wide range of conditions simultaneously.

High-Content Imaging and Analysis

High-content imaging (HCI) systems are automated microscopy platforms that can acquire and analyze images from a large number of individual cells or wells in a microplate format. When coupled with a fluorogenic substrate like this compound, HCI enables the spatiotemporal monitoring of protease activity within living cells.

Researchers can introduce this compound into cultured cells and use HCI to visualize the intracellular locations of protease activity in real-time. The system can capture time-lapse images, allowing for the quantification of fluorescence intensity changes in different cellular compartments over time.

Potential Data from a High-Content Imaging Experiment:

| Cellular Compartment | Fluorescence Intensity (Arbitrary Units) at Time 0 | Fluorescence Intensity (Arbitrary Units) at Time X | Interpretation |

| Cytosol | 10 | 85 | High cytosolic protease activity. |

| Nucleus | 8 | 12 | Low or no nuclear protease activity. |

| Lysosome | 12 | 150 | Significant protease activity localized to the lysosome. |

This approach provides invaluable data on the subcellular regulation of protease activity and can be used to study the effects of various stimuli or drug candidates on protease function in a cellular context. The ability to monitor these processes in real-time offers a dynamic view of cellular physiology and pathology.

Q & A

Q. How can conflicting kinetic data for Z-Val-Leu-Arg-4MβNA·HCl across studies be resolved?

- Methodology : Discrepancies in or often arise from assay conditions (e.g., buffer ionic strength, enzyme source). Replicate experiments under standardized protocols (e.g., Tris-HCl vs. HEPES buffers) and validate enzyme activity with positive controls (e.g., commercial thrombin). Use statistical tools (ANOVA, t-tests) to assess significance. Cross-reference with structural analogs (e.g., Z-Phe-Arg-4MβNA) to identify substrate-specific biases .

Q. What strategies optimize Z-Val-Leu-Arg-4MβNA·HCl’s stability in long-term enzyme inhibition studies?

- Methodology : Stability is pH- and temperature-dependent. For multi-day assays:

- Store stock solutions in anhydrous DMSO at -20°C.

- Avoid freeze-thaw cycles; aliquot into single-use vials.

- Monitor degradation via HPLC at 24-hour intervals. Include antioxidants (e.g., 0.1% BHT) in aqueous buffers to prevent 4MβNA oxidation .

Q. How can Z-Val-Leu-Arg-4MβNA·HCl be integrated with HPLC/MS for real-time protease activity monitoring?

- Methodology : Couple enzymatic assays with inline HPLC/MS to quantify 4MβNA release. Use a C18 column (3.5 µm, 2.1 × 50 mm) with a 0.1% formic acid/acetonitrile gradient. Set MS in positive ion mode (m/z 785 → 340 transition for substrate; m/z 215 for 4MβNA). Calibration curves (0.1–10 µM) ensure quantification accuracy .

Q. What computational tools predict Z-Val-Leu-Arg-4MβNA·HCl’s binding affinity to non-target proteases?

- Methodology : Molecular docking (AutoDock Vina, Schrödinger) models interactions between the substrate and protease active sites. Use crystal structures (PDB: e.g., 1KTS for thrombin) to define binding pockets. Validate predictions with mutagenesis studies (e.g., substituting Arg with Lys to assess specificity) .

Data Interpretation and Validation

Q. How should researchers address low signal-to-noise ratios in fluorometric assays using Z-Val-Leu-Arg-4MβNA·HCl?

- Methodology :

- Background Correction : Measure fluorescence of buffer + substrate without enzyme.

- Enzyme Concentration Titration : Ensure linearity between activity and enzyme dilution.

- Quencher Removal : Use centrifugal filters (3 kDa MWCO) to eliminate interfering compounds (e.g., thiols) .

Q. What criteria establish Z-Val-Leu-Arg-4MβNA·HCl as a selective substrate for a novel protease?

- Methodology :

- Specificity Testing : Incubate substrate with related proteases (e.g., kallikreins, cathepsins) and measure cleavage rates.

- Inhibitor Profiling : Use class-specific inhibitors (e.g., PMSF for serine proteases) to confirm target class.

- Structural Confirmation : Analyze cleavage site via Edman degradation or MS/MS fragmentation .

Experimental Design Considerations

Q. How to design a dose-response study using Z-Val-Leu-Arg-4MβNA·HCl to evaluate protease inhibitors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.